molecular formula C9H15N3O B1428148 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1273745-85-9

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1428148
CAS No.: 1273745-85-9
M. Wt: 181.23 g/mol
InChI Key: WKTDGUSTKNDUEI-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical sciences, which is substituted at the 3- and 5- positions with a pyrrolidine and an isopropyl group, respectively . This specific molecular architecture suggests potential for diverse biological activity. Research into structurally similar compounds, particularly those containing a pyrrolidine ring fused with a 1,3,4-oxadiazole core, has indicated potential applications as therapeutic agents . For instance, one patent describes related 2-pyrrolidin-2-yl-[1,3,4]-oxadiazole compounds for use as anti-depressants . Furthermore, the pyrrolidine moiety is a common feature in molecules designed to target enzymes, such as the KDM5 family of histone demethylases, which are important targets in epigenetics research . The presence of the chiral center at the pyrrolidin-2-yl group may also be critical for selective interaction with biological targets. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-propan-2-yl-3-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDGUSTKNDUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273745-85-9
Record name 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it could interact with biological targets relevant to various diseases.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Preliminary studies indicate that oxadiazole derivatives exhibit antimicrobial properties. The compound may inhibit bacterial growth or act as a fungicide.
  • Anti-inflammatory Properties: Research suggests that oxadiazole compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives and their effects on bacterial strains. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial activity, suggesting a pathway for optimizing 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole for similar applications .

Oxadiazoles are known for their utility in agrochemicals as herbicides and insecticides. The application of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole in this field could lead to the development of effective pest control agents.

Case Study:
A research project evaluated the herbicidal activity of various oxadiazole derivatives against common agricultural weeds. The study found that certain derivatives showed significant herbicidal activity at low concentrations, indicating potential for commercial development .

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Propan-2-yl), 5-(S-pyrrolidin-2-yl) C₉H₁₆ClN₃O 217.70 Stereospecific (S-configuration), hydrochloride salt enhances solubility
1a 3-(4-pyridyl), 5-(aryl-pyrrolidinyl) C₂₅H₂₅N₃O₂ 399.49 Antiviral activity; bulky phenylethyl group increases lipophilicity
4a–k 3-phenyl, 5-(pyrimidinonyl) Variable Variable Synthesized via three-component cycloaddition; pyrimidinone enhances hydrogen bonding
Cyclopenta-pyrrol analog 3-(propan-2-yl), 5-(octahydrocyclopenta[c]pyrrol) C₁₃H₂₁ClN₃O 277.78 Rigid bicyclic structure improves metabolic stability
Chloropyridinyl-dimethylphenyl analog 3-(2,4-dimethylphenyl), 5-(2-chloropyridin-3-yl) C₁₅H₁₂ClN₃O 277.73 Aromatic substituents favor π-π stacking interactions
Key Observations:
  • Steric and Electronic Effects : The target compound’s pyrrolidine substituent provides a secondary amine group, enabling hydrogen bonding and protonation under physiological conditions. This contrasts with analogs like 1a , where the 4-pyridyl group introduces aromatic π-system interactions .
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like the chloropyridinyl-dimethylphenyl derivative .
  • Stereochemistry: The (S)-configuration in the target compound may enhance receptor-binding specificity compared to non-chiral analogs such as 4a–k .

Biological Activity

5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Characteristics

  • IUPAC Name: 5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxadiazole
  • Molecular Formula: C10H16N2O
  • Molecular Weight: 180.25 g/mol
  • Appearance: Liquid
  • Storage Temperature: +4 °C

Table 1: Chemical Properties

PropertyValue
Chemical FormulaC10H16N2O
Molecular Weight180.25 g/mol
AppearanceLiquid
Storage Temperature+4 °C

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells demonstrated that various oxadiazole derivatives can significantly reduce cell viability.

Case Study: Anticancer Efficacy
In a study comparing the cytotoxic effects of several compounds, 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole was found to exhibit notable activity against A549 cells. The compound was tested against cisplatin, a standard chemotherapy agent, revealing comparable efficacy at specific concentrations.

Table 2: Anticancer Activity Results

CompoundIC50 (µM)Cell Line
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole15.6A549
Cisplatin12.5A549

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored. In particular, studies have shown that some derivatives possess activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy
In screening against various pathogens including Staphylococcus aureus and Escherichia coli, certain oxadiazole derivatives demonstrated selective inhibition of bacterial growth.

Table 3: Antimicrobial Activity Results

CompoundMIC (µg/mL)Pathogen
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole>64Staphylococcus aureus
Reference Compound32Staphylococcus aureus

The exact mechanism by which 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole exerts its biological effects is still under investigation. However, preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.

Q & A

Q. What are the common synthetic routes for 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

The synthesis typically involves cyclization reactions of precursors like amidoximes or nitriles with carbonyl-containing compounds. For example, refluxing in ethanol with appropriate reagents (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) followed by recrystallization from DMF–EtOH (1:1) is a standard method . Characterization employs elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity and purity .

Q. How are the physical-chemical properties (e.g., solubility, stability) of this compound determined experimentally?

Solubility is tested in solvents like ethanol, DMF, or water under controlled conditions. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy. For example, LC-MS is used to track decomposition products .

Q. What spectroscopic techniques are critical for structural validation of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives?

¹H-NMR and ¹³C-NMR confirm proton and carbon environments, while LC-MS validates molecular weight. IR spectroscopy identifies functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve the yield of 1,2,4-oxadiazole derivatives?

Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and temperatures. For instance, ethanol under reflux (2–6 hours) often balances yield and purity . Design of Experiments (DoE) can statistically identify critical parameters.

Q. What strategies resolve contradictions in biological activity data between similar 1,2,4-oxadiazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural nuances (e.g., stereochemistry). Comparative molecular docking against target proteins (e.g., bacterial enzymes) and ADME profiling (e.g., LogP, permeability) can clarify structure-activity relationships (SAR) .

Q. How is molecular docking utilized to predict the binding affinity of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole to biological targets?

Docking workflows include:

  • Target selection : Use PDB structures (e.g., bacterial DNA gyrase) .
  • Ligand preparation : Optimize protonation states and generate 3D conformers.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Software like AutoDock Vina or Schrödinger Maestro is employed .

Q. What methods validate the pharmacokinetic (ADME) properties of this compound in preclinical studies?

  • Absorption : Caco-2 cell monolayer assays for intestinal permeability.
  • Metabolism : Liver microsomal stability tests (e.g., CYP450 inhibition).
  • Excretion : Radiolabeled tracking in urine/feces. In silico tools like SwissADME predict properties like LogS and bioavailability .

Q. How can structural modifications enhance the compound’s selectivity for a specific biological target?

SAR studies suggest:

  • Pyrrolidine substitution : Modulating ring size (e.g., piperidine vs. pyrrolidine) alters target engagement .
  • Oxadiazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) improve binding to hydrophobic pockets .
  • Propargyl/alkyl chains : Adjust lipophilicity to optimize membrane penetration .

Q. What analytical approaches resolve ambiguities in stereochemistry or regiochemistry during synthesis?

  • Chiral HPLC separates enantiomers using columns like Chiralpak IA/IB.
  • NOESY/ROESY NMR identifies spatial proximity of protons in complex isomers.
  • X-ray crystallography provides definitive proof of regiochemistry (e.g., oxadiazole vs. triazole rings) .

Q. How are contradictory results in cytotoxicity assays addressed?

Potential causes include impurities (>95% purity required) or off-target effects. Mitigation strategies:

  • Repetition under standardized conditions (e.g., MTT assay, 48-hour incubation).
  • Counter-screening against non-target cells (e.g., HEK293) to assess selectivity.
  • Metabolite profiling to rule out toxicity from degradation products .

Methodological Tables

Table 1 : Key spectroscopic data for 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

TechniqueObservations
¹H-NMR (400 MHz)δ 1.35 (d, 6H, -CH(CH₃)₂), 3.20–3.60 (m, pyrrolidine protons)
LC-MS (ESI+)m/z 222.1 [M+H]⁺
IR (KBr)1610 cm⁻¹ (C=N stretch)

Table 2 : Optimized reaction conditions for oxadiazole synthesis

ParameterOptimal Value
SolventEthanol
TemperatureReflux (78°C)
Time2–4 hours
CatalystNone (thermal cyclization)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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